1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
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Description
1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H25FN4O4S and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Piperazine and pyrrolidine derivatives, including those with structural similarities to the compound , have been synthesized and evaluated for their potential to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria. A key finding is the importance of a hydroxyl group, a propane chain, and a fluor element for antimalarial activity. The most active compound in this series was significantly more effective on P. falciparum than on tumorigenic and non-tumorigenic cells, although it showed only a weak effect in vivo on Plasmodium berghei-infected mice (Mendoza et al., 2011).
Synthesis and Docking Studies
Piperazine-1-yl-1H-indazole derivatives, closely related to the compound of interest, have been synthesized and characterized by spectral analysis. Docking studies for these compounds have been conducted, highlighting their importance in medicinal chemistry (Balaraju et al., 2019).
Imaging Dopamine Receptors
Compounds with structural elements similar to the compound have been synthesized for potential use in imaging dopamine D4 receptors. This includes the synthesis of a candidate compound via electrophilic fluorination, demonstrating its application in neuroscientific research (Eskola et al., 2002).
Antimicrobial Activity
Derivatives of piperazine have been synthesized and tested for antimicrobial activity against various microorganism strains. Certain compounds within this category demonstrated high antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Yurttaş et al., 2016).
Inhibiting Glucan Synthase
Studies on pyridazinone derivatives, which share structural features with the compound , identified compounds that act as β-1,3-glucan synthase inhibitors. These compounds exhibited efficacy in an in vivo mouse model of Candida glabrata infection, suggesting their utility in antifungal applications (Ting et al., 2011).
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-17-3-5-18(6-4-17)23-11-13-24(14-12-23)21(28)16-25-15-19(7-8-20(25)27)31(29,30)26-9-1-2-10-26/h3-8,15H,1-2,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHXIJBJAXGEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.